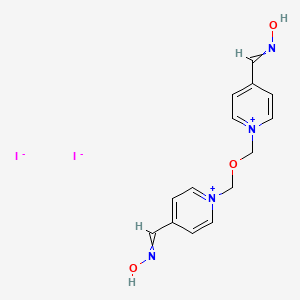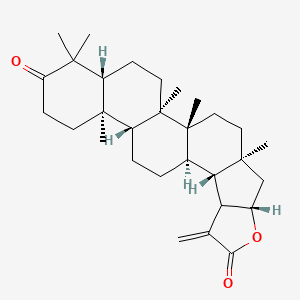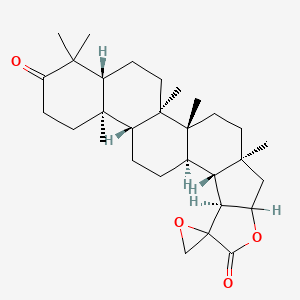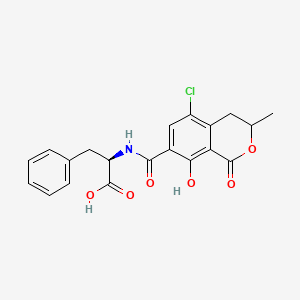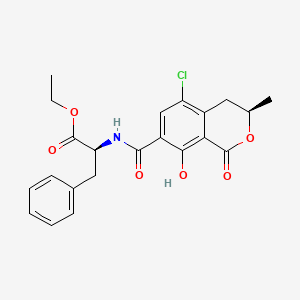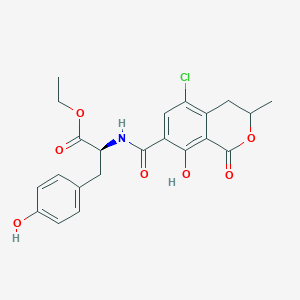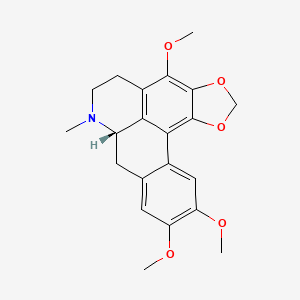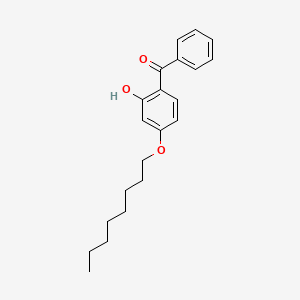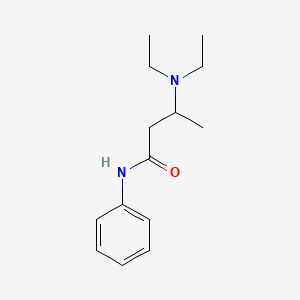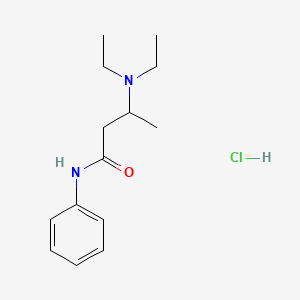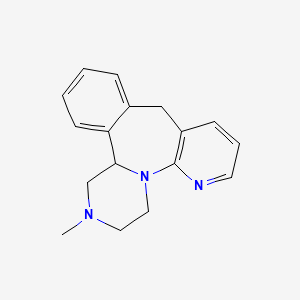
米氮平
概述
描述
Mirtazapine is a tetracyclic antidepressant primarily used to treat major depressive disorder. It was first approved for medical use in the Netherlands in 1994 and later received FDA approval in 1997 . Mirtazapine is known for its unique pharmacological profile, which includes noradrenergic and specific serotonergic actions . It is often prescribed for depression complicated by anxiety or insomnia .
科学研究应用
Mirtazapine has a wide range of scientific research applications:
Chemistry: Used in the development of new antidepressant formulations and drug delivery systems.
Biology: Studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Primarily used to treat major depressive disorder, anxiety, and insomnia.
Industry: Utilized in the production of pharmaceutical formulations and targeted drug delivery systems.
作用机制
Mirtazapine enhances noradrenergic and serotonergic neurotransmission by acting as an antagonist at central alpha-2 adrenergic autoreceptors and heteroreceptors. It also blocks postsynaptic 5-HT2 and 5-HT3 receptors . This dual action is believed to contribute to its antidepressant effects .
生化分析
Biochemical Properties
Mirtazapine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It enhances noradrenergic and serotonergic neurotransmission by antagonizing central alpha-2 adrenergic autoreceptors and heteroreceptors, as well as blocking 5-HT2 and 5-HT3 receptors . These interactions lead to increased release of norepinephrine and serotonin, which are crucial for its antidepressant effects.
Cellular Effects
Mirtazapine influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, mirtazapine’s antagonism of 5-HT2 and 5-HT3 receptors results in enhanced serotonergic transmission, which can impact neuronal cell signaling and gene expression . Additionally, mirtazapine’s effects on norepinephrine release can influence cellular metabolism and energy balance.
Molecular Mechanism
The molecular mechanism of mirtazapine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Mirtazapine acts as an antagonist at central alpha-2 adrenergic autoreceptors and heteroreceptors, leading to increased release of norepinephrine and serotonin . It also blocks postsynaptic 5-HT2 and 5-HT3 receptors, enhancing serotonergic neurotransmission. These actions contribute to its antidepressant effects by modulating neurotransmitter levels and receptor activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mirtazapine change over time. Mirtazapine is extensively metabolized in the liver, primarily by cytochrome P450 isoenzymes CYP1A2, CYP2D6, and CYP3A4 . Steady-state concentrations are reached after 4 days in adults and 6 days in the elderly . Long-term studies have shown that mirtazapine remains effective and safe during prolonged use, with common adverse effects including dry mouth, sedation, and increased appetite .
Dosage Effects in Animal Models
The effects of mirtazapine vary with different dosages in animal models. At therapeutic doses, mirtazapine exhibits antidepressant effects by enhancing noradrenergic and serotonergic neurotransmission . At higher doses, it may cause adverse effects such as sedation and increased appetite . Threshold effects and toxicities observed in animal studies help guide appropriate dosing regimens for clinical use.
Metabolic Pathways
Mirtazapine is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 isoenzymes CYP1A2, CYP2D6, and CYP3A4 . These enzymes facilitate the breakdown of mirtazapine into its metabolites, which are then excreted from the body. The metabolic pathways of mirtazapine are crucial for understanding its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
Mirtazapine is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream and distributed to different tissues, including the brain, where it exerts its antidepressant effects . Transporters and binding proteins may play a role in its localization and accumulation within specific tissues, influencing its therapeutic efficacy and side effect profile.
Subcellular Localization
The subcellular localization of mirtazapine is essential for its activity and function. Mirtazapine targets specific receptors and signaling pathways within neuronal cells, leading to its antidepressant effects . Post-translational modifications and targeting signals may direct mirtazapine to particular cellular compartments, enhancing its therapeutic action.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of mirtazapine involves several steps, starting with the preparation of a carboxylic acid compound, which is then converted into a ketone compound. This ketone compound is optionally reduced to form an intermediate hydroxy compound, which is finally reduced to form mirtazapine . The reaction conditions typically involve the use of strong reduction agents and mild reduction agents at various stages .
Industrial Production Methods: Industrial production of mirtazapine often involves the use of solvent-free phase inversion temperature techniques to prepare lipid nanocapsules for targeted drug delivery . This method ensures higher bioavailability and effective brain targeting .
化学反应分析
Types of Reactions: Mirtazapine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Strong reduction agents like lithium aluminum hydride are often employed.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield mirtazapine .
相似化合物的比较
Mirtazapine is often compared with other antidepressants such as selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants. Unlike SSRIs, mirtazapine has a faster onset of action and is less likely to cause nausea or sexual dysfunction . Similar compounds include:
Trazodone: Primarily used for its sleep-inducing effects.
Quviviq (daridorexant): Used for treating insomnia.
Amitriptyline: A tricyclic antidepressant with a different side effect profile.
Mirtazapine’s unique pharmacological profile and dual action make it a valuable option for treating depression, especially in cases complicated by anxiety or insomnia .
属性
IUPAC Name |
5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONZAEMNMFQXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023325 | |
| Record name | Mirtazapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mirtazapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in water, 1.10e+00 g/L | |
| Record name | Mirtazapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00370 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mirtazapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
**Summary** The mechanism of action of mirtazapine is not fully understood but may be explained by its effects on central adrenergic and serotonergic activity. This drug exhibits a fast onset of action, a high level of response, a manageable side-effect profile, and dual noradrenergic and serotonergic effects that are unique from the effects of other antidepressants. **Effects on various receptors** It has been shown that both noradrenergic and serotonergic activity increase following mirtazapine administration. The results of these studies demonstrate mirtazapine exerts antagonist activity at presynaptic α2-adrenergic inhibitory autoreceptors and heteroreceptors in the central nervous system. This is thought to lead to enhanced noradrenergic and serotonergic activity, which are known to improve the symptoms of depression and form the basis of antidepressant therapy. Mirtazapine is a strong antagonist of serotonin 5-HT2 and 5-HT3 receptors. It has not been found to bind significantly to the serotonin 5-HT1A and 5-HT1B receptors but indirectly increases 5-HT1A transmission. In addition to the above effects, mirtazapine is a peripheral α1-adrenergic antagonist. This action may explain episodes of orthostatic hypotension that have been reported after mirtazapine use. Mirtazapine is a potent histamine (H1) receptor antagonist, which may contribute to its powerful sedating effects. The pain-relieving effects of mirtazapine may be explained by its effects on opioid receptors. | |
| Record name | Mirtazapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00370 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
85650-52-8, 61337-67-5 | |
| Record name | Mirtazapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85650-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mirtazapine [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085650528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mirtazapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00370 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mirtazapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (7S)-5-methyl-2,5,19- triazatetracyclo[13.4.0.0^{2,7}.0^{8,13}]nonadeca- 1(19),8,10,12,15,17-hexaene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIRTAZAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A051Q2099Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mirtazapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114-116 °C, 114 - 116 °C | |
| Record name | Mirtazapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00370 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mirtazapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

